molecular formula C12H17NO3S B12632282 3-acetyl-N-tert-butylbenzenesulfonamide CAS No. 918810-67-0

3-acetyl-N-tert-butylbenzenesulfonamide

Cat. No.: B12632282
CAS No.: 918810-67-0
M. Wt: 255.34 g/mol
InChI Key: FPSVXPQAPUVYAQ-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Architectures in Contemporary Chemical Sciences

The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone in the landscape of modern chemical sciences. Its prevalence stems from a unique combination of chemical stability, synthetic accessibility, and versatile biological activity. chemscene.comnih.gov Sulfonamide-containing molecules are integral to medicinal chemistry, with applications spanning antibacterial, anti-inflammatory, diuretic, and anticancer agents. chemscene.comnih.gov Beyond pharmaceuticals, these architectures are pivotal in the development of advanced materials and as intermediates in organic synthesis. scbt.com The electronic properties of the sulfonamide group, particularly its ability to act as a hydrogen bond donor and acceptor, contribute significantly to its role in molecular recognition and the design of targeted therapeutic agents. nih.gov The continued exploration of sulfonamide derivatives promises the discovery of novel compounds with enhanced functionalities and applications. nih.gov

Historical and Current Perspectives on Benzenesulfonamide (B165840) Derivatives in Research

The benzenesulfonamide scaffold, which features a sulfonamide group attached to a benzene (B151609) ring, has a rich history rooted in the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. chemicalbook.com This initial breakthrough paved the way for extensive research into the diverse pharmacological potential of this structural motif. nih.gov In recent decades, research has expanded beyond antibacterial applications to include the development of benzenesulfonamide derivatives as inhibitors for various enzymes, such as carbonic anhydrases and kinases. nsf.govrsc.orgrsc.org This has led to their investigation as potential treatments for a range of conditions, including glaucoma, epilepsy, and certain types of cancer. nsf.govrsc.org Contemporary research continues to leverage the benzenesulfonamide core, exploring novel substitution patterns to fine-tune the electronic and steric properties of these molecules for enhanced selectivity and efficacy. rsc.orgnih.gov

Unique Structural and Electronic Features of N-tert-Butylbenzenesulfonamide Derivatives within Organic Synthesis and Advanced Materials

From an electronic standpoint, the tert-butyl group is an electron-donating group, which can modulate the acidity of the sulfonamide proton and the electron density of the entire scaffold. A patented synthesis method for N-tert-butylbenzenesulfonamide involves the reaction of benzenesulfonamide with tert-butyl acrylate, tert-butyl propionate, or tert-butyl alcohol in the presence of a catalyst like hafnium tetrachloride or zirconium tetrachloride. google.com This process highlights the industrial interest in this particular derivative. The synthesis is carried out in a solvent such as toluene, xylene, or N-methylpyrrolidone, with yields reported to be over 95%. google.com

The unique combination of steric bulk and electronic properties makes N-tert-butylbenzenesulfonamide derivatives valuable building blocks in the synthesis of more complex molecules and in the design of advanced materials where specific molecular packing and intermolecular interactions are desired.

Table 1: Physicochemical Properties of N-tert-butylbenzenesulfonamide

Property Value Source
Molecular Formula C₁₀H₁₅NO₂S nih.gov
Molecular Weight 213.30 g/mol nih.gov

Academic Research Focus on 3-acetyl-N-tert-butylbenzenesulfonamide as a Representative Functionalized Scaffold

While extensive research exists for the broader class of benzenesulfonamides, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. However, its structure represents a compelling scaffold for chemical exploration due to the combination of three key functional components: the benzenesulfonamide core, the N-tert-butyl group, and the meta-positioned acetyl group.

The acetyl group, an electron-withdrawing substituent, is expected to significantly influence the electronic properties of the aromatic ring and the acidity of the sulfonamide proton. Its presence offers a reactive handle for a variety of chemical transformations, such as oxidation, reduction, or condensation reactions, allowing for the synthesis of a diverse library of derivatives. The interplay between the electron-donating N-tert-butyl group and the electron-withdrawing acetyl group could lead to interesting and potentially useful chemical reactivity and biological activity.

For context, a related compound, N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide, is commercially available, indicating its utility as a chemical intermediate. chemicalbook.com Another related precursor, 3-amino-N-tert-butylbenzenesulfonamide, is also known and could theoretically be converted to this compound via an acetylation reaction. scbt.comnih.gov The properties of this amino precursor are detailed below.

Table 2: Properties of 3-amino-N-tert-butylbenzenesulfonamide

Property Value Source
Molecular Formula C₁₀H₁₆N₂O₂S nih.gov
Molecular Weight 228.31 g/mol nih.gov

The academic interest in a molecule like this compound would likely lie in its potential as a building block for creating more complex molecules with tailored properties for applications in medicinal chemistry or materials science. The specific substitution pattern provides a unique three-dimensional structure and electronic distribution that could be explored for targeted interactions with biological macromolecules or for the construction of novel polymers or crystalline materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918810-67-0

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-acetyl-N-tert-butylbenzenesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-9(14)10-6-5-7-11(8-10)17(15,16)13-12(2,3)4/h5-8,13H,1-4H3

InChI Key

FPSVXPQAPUVYAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Acetyl N Tert Butylbenzenesulfonamide and Analogous Benzenesulfonamide Derivatives

Strategies for N-Alkylation of Sulfonamide Substrates

The introduction of an N-alkyl group, particularly a sterically hindered group like tert-butyl, onto a sulfonamide nitrogen is a critical transformation. The low nucleophilicity of the sulfonamide nitrogen often necessitates catalytic activation or strongly basic conditions to proceed efficiently.

Lewis acid catalysis presents an effective strategy for activating substrates towards N-alkylation. Zirconium(IV) chloride (ZrCl₄) has emerged as a noteworthy catalyst in various organic reactions due to its low toxicity, stability, and commercial availability. researchgate.net In the context of amide formation, ZrCl₄ has been successfully employed to catalyze the reaction between carboxylic acids and amines. researchgate.net This catalytic principle extends to the N-alkylation of sulfonamides. The strong coordination of the Zr(IV) ion with the oxygen atoms of the sulfonyl group increases the acidity of the N-H proton, facilitating its substitution. researchgate.net This approach often allows for milder reaction conditions compared to traditional methods.

Similarly, hafnium(IV) chloride (HfCl₄) functions as a potent Lewis acid catalyst for related transformations. While specific literature on HfCl₄-catalyzed N-tert-butylation of benzenesulfonamides is sparse, its utility in Friedel-Crafts reactions and other condensations suggests its potential applicability. These catalysts are particularly valuable in complex molecule synthesis where harsh basic or acidic conditions could compromise other functional groups.

CatalystTypical Loading (mol%)Key Advantages
Zirconium(IV) chloride (ZrCl₄) 2-10Low toxicity, stable, commercially available, effective for amide formation. researchgate.net
Hafnium(IV) chloride (HfCl₄) VariableStrong Lewis acid, potential for high catalytic activity.

A traditional and robust method for N-alkylation involves the use of a strong base to deprotonate the sulfonamide, generating a highly nucleophilic sulfonamidate anion. Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base widely used in organic synthesis for condensation, rearrangement, and deprotonation reactions. google.com The synthesis of sodium tert-butoxide itself is typically achieved by the reaction of tert-butyl alcohol with sodium metal or sodamide. google.com

In a typical N-alkylation reaction, the benzenesulfonamide (B165840) substrate is treated with at least a stoichiometric amount of sodium tert-butoxide in an aprotic solvent. This quantitatively generates the sodium salt of the sulfonamide. Subsequent addition of an alkylating agent, such as tert-butyl bromide, leads to the formation of the N-tert-butylated product via an Sₙ2 reaction. The controlled environment, free of water, is crucial to prevent the decomposition of the strong base and the alkylating agent. google.com

Recent research has focused on developing innovative catalytic systems to overcome the challenges of N-alkylation, such as the low reactivity of certain alkylating agents. A notable example is the development of a ternary catalytic system for the N-tert-butylation of benzenesulfonamides using methyl tertiary butyl ether (MTBE), a weakly reactive alkylating source. google.com This system, comprising ethyltriphenylphosphonium bromide, a silver compound, and porphyrin, achieves high yields under favorable reaction temperatures. google.com The addition of specific additives can further promote molecular collisions, shortening the reaction time and enhancing the industrial applicability of the method. google.com

A patented method demonstrates the effectiveness of this ternary system in producing N-tert-butyl-p-toluenesulfonamide with high yield and purity. google.com

ReactantsCatalyst SystemConditionsYieldPurity (HPLC)
Methyl tertiary butyl ether, p-toluenesulfonamide0.5g ternary catalyst* per 1 mol MTBEToluene, 50 °C, 7 hours96.5%98.4%
*Ternary catalyst: ethyltriphenylphosphonium bromide-silver compounds-porphyrin system. google.com

Regioselective Functionalization of the Benzenesulfonamide Aromatic Ring

Achieving the desired substitution pattern on the aromatic core of a benzenesulfonamide, such as the 3-acetyl group, relies on regioselective C-H functionalization or the use of pre-functionalized starting materials.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), thereby directing the deprotonation of the proximal ortho-position. wikipedia.orgbaranlab.org The N-substituted sulfonamide moiety is an effective DMG. acs.orgorganic-chemistry.org

The process begins with the interaction of the Lewis basic heteroatom (oxygen or nitrogen) of the DMG with the Lewis acidic lithium of the organolithium reagent. wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with the ortho-proton, facilitating its removal to form a stable aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a functional group exclusively at the ortho-position, a level of regioselectivity not achievable with standard electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org This method, first reported independently by Gilman and Wittig around 1940, has become a cornerstone of modern synthetic chemistry. wikipedia.orgbaranlab.org

Key ComponentFunctionExamples
Directing Metalation Group (DMG) Coordinates with organolithium base to direct deprotonation. wikipedia.orgbaranlab.orgAmides, Sulfonamides, Methoxy groups, Tertiary amines. wikipedia.orgacs.org
Organolithium Base Strong base that deprotonates the ortho C-H bond. uwindsor.can-BuLi, s-BuLi, t-BuLi. uwindsor.ca
Electrophile Reacts with the aryllithium intermediate to form a new C-C or C-heteroatom bond.Carbonyl compounds, CO₂, I₂, etc. acs.org

Introducing a functional group at the 3-position (meta) of the benzenesulfonamide ring requires different strategies than DoM, as the sulfonamide group is an ortho- and para-director in classical electrophilic aromatic substitution and an ortho-director in metalation. Therefore, achieving meta-substitution often involves a multi-step sequence.

One common approach is to start with a precursor that already contains the desired 1,3-substitution pattern. For example, 3-aminobenzoic acid could be acetylated, followed by a series of transformations to convert the carboxylic acid into a sulfonamide. Alternatively, a Friedel-Crafts acylation can be performed on a benzene (B151609) ring that has a meta-directing group, followed by the introduction of the sulfonamide functionality.

Another powerful strategy involves the use of transition metal-catalyzed cross-coupling reactions. For instance, starting with a 3-bromobenzenesulfonamide (B181283) derivative, a palladium-catalyzed coupling reaction could be used to introduce an acetyl group or a precursor. tandfonline.com Similarly, copper-catalyzed cross-coupling reactions have been employed for the synthesis of 3-substituted aniline (B41778) analogues, which can then be converted to the corresponding benzenesulfonamides via a Sandmeyer reaction. nih.gov The Sandmeyer reaction sequence involves diazotization of an amino group followed by treatment with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride, which can then be reacted with an amine to form the sulfonamide. This synthetic versatility allows for the construction of complex benzenesulfonamide derivatives with precise control over the substitution pattern. nih.gov

Palladium and Copper-Free Co-Catalysis in Acetylation Processes

While palladium and copper-catalyzed reactions are mainstays in cross-coupling and acylation reactions, the development of catalyst systems that avoid these metals is a growing area of research, driven by concerns about cost, toxicity, and residual metal contamination in final products. For the acetylation of benzenesulfonamide derivatives, metal-free approaches, particularly those based on strong Brønsted or Lewis acids, represent a significant avenue of exploration.

One prominent metal-free approach is the classical Friedel-Crafts acylation, which typically employs a Lewis acid like aluminum chloride (AlCl₃) to activate an acyl halide or anhydride (B1165640) for electrophilic attack on the aromatic ring. jove.comlibretexts.orgkhanacademy.org The N-tert-butylbenzenesulfonamide starting material possesses a deactivating sulfonamide group, which directs incoming electrophiles to the meta position. This inherent directing effect is advantageous for the synthesis of the 3-acetyl derivative.

Recent advancements in Friedel-Crafts-type reactions have explored the use of more environmentally benign and recyclable catalysts. For instance, zeolite catalysts have been shown to be effective in the acylation of aromatic compounds under microwave irradiation. While specific data for the acetylation of N-tert-butylbenzenesulfonamide using this method is not extensively documented, the general applicability to other aromatic systems suggests its potential.

Furthermore, the use of strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can promote acylation reactions, sometimes in conjunction with other reagents to enhance reactivity. semanticscholar.orgmdpi.com These superacidic conditions can facilitate the formation of the highly reactive acylium ion, which is the key electrophile in the acylation process. nih.gov

Table 1: Examples of Metal-Free Acylation of Aromatic Compounds

Aromatic SubstrateAcylating AgentCatalyst/ConditionsProductYield (%)Reference
BenzeneAcetyl chlorideAlCl₃Acetophenone>95 openstax.org
AnisoleHexanoic acidH-Y Zeolite, Microwavep-HexanoylanisoleGoodN/A
BenzeneBenzoic acidTfOH / Phosphoric acid triesterBenzophenone92 mdpi.com

Note: This table presents examples of metal-free acylation on representative aromatic substrates to illustrate the methodologies. Data for the specific acylation of N-tert-butylbenzenesulfonamide under these exact conditions is not provided in the cited literature.

Convergent and Divergent Synthesis Design for Complex Benzenesulfonamide Derivatives

The synthesis of complex molecules, including substituted benzenesulfonamide derivatives, can be approached through either convergent or divergent strategies. The choice of strategy depends on the desired range of final products and the availability of starting materials.

Convergent Synthesis:

Divergent Synthesis:

A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of structurally related compounds. nih.gov This approach is particularly useful for creating a library of analogs for structure-activity relationship (SAR) studies. For benzenesulfonamide derivatives, a common intermediate such as N-tert-butylbenzenesulfonamide could be subjected to various electrophilic aromatic substitution reactions to introduce different functional groups at the meta position. For example, starting with N-tert-butylbenzenesulfonamide, one could perform a Friedel-Crafts acylation to obtain the 3-acetyl derivative, a nitration to yield the 3-nitro derivative, or a halogenation to produce the 3-halo derivative. masterorganicchemistry.com This allows for the efficient production of multiple analogs from a single, readily accessible starting material. mdpi.commdpi.com

Scheme 1: Hypothetical Divergent Synthesis of Substituted N-tert-butylbenzenesulfonamides

This schematic illustrates the concept of a divergent synthesis where a common starting material is converted into a variety of products.

Mechanistic Elucidation of Key Synthesis Transformations

The primary transformation for the synthesis of 3-acetyl-N-tert-butylbenzenesulfonamide is the Friedel-Crafts acylation, an electrophilic aromatic substitution (EAS) reaction. khanacademy.orgmasterorganicchemistry.com The mechanism of this reaction is well-established and proceeds through several key steps. jove.comchemguide.co.uk

Formation of the Electrophile: The first step involves the reaction of the acylating agent, typically an acyl chloride or anhydride, with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). jove.comchemguide.co.uk The Lewis acid coordinates to the halogen of the acyl chloride, making it a better leaving group and facilitating the formation of a highly electrophilic acylium ion. jove.comchemguide.co.uk The acylium ion is resonance-stabilized.

Electrophilic Attack: The acylium ion then acts as the electrophile and is attacked by the π-electrons of the benzene ring of N-tert-butylbenzenesulfonamide. jove.comchemguide.co.uk This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com The N-tert-butylsulfonamido group is a deactivating, meta-directing group. Therefore, the attack will preferentially occur at the meta position relative to the sulfonamide group.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acetyl group. jove.com This step restores the aromaticity of the benzene ring and yields the final product, this compound, along with the regenerated Lewis acid catalyst and HCl. jove.comchemguide.co.uk

The ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst. A subsequent hydrolysis step is necessary to liberate the final ketone product. jove.com

Table 2: Key Intermediates in the Friedel-Crafts Acylation of N-tert-butylbenzenesulfonamide

IntermediateStructureRole in Mechanism
Acylium ion[CH₃CO]⁺The electrophile that attacks the aromatic ring.
Arenium ion (Sigma Complex)A resonance-stabilized carbocationFormed after the electrophilic attack on the benzene ring.

Chemical Transformations and Derivatization Strategies of 3 Acetyl N Tert Butylbenzenesulfonamide

Reactivity Profiles of the Sulfonamide Functional Group

The sulfonamide group is a robust functional group, yet it possesses a rich reaction chemistry that allows for various molecular modifications. The presence of an electron-withdrawing acetyl group on the benzene (B151609) ring is expected to modulate the reactivity of the sulfonamide group by influencing the acidity of the N-H proton and the electron density of the entire arylsulfonyl system.

The nitrogen atom of the sulfonamide group in 3-acetyl-N-tert-butylbenzenesulfonamide possesses a lone pair of electrons and an acidic proton, making it a site for nucleophilic substitution reactions, typically following deprotonation. The electron-withdrawing nature of the arylsulfonyl group, further enhanced by the meta-acetyl group, increases the acidity of the N-H proton, facilitating its removal by a base. However, the subsequent nucleophilic attack on an electrophile by the resulting anion is sterically hindered by the bulky N-tert-butyl group.

Despite this steric hindrance, N-alkylation and N-acylation are principal reactions for sulfonamides. Classical N-alkylation often involves treating the sulfonamide with an alkyl halide in the presence of a base. More advanced methods, such as the Mitsunobu reaction or "borrowing hydrogen" catalysis using manganese or ruthenium complexes with alcohols as alkylating agents, have also been developed for sulfonamides in general. researchgate.net Acylation reactions with acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) readily form N-acylsulfonamides. nih.gov A novel nucleophilic substitution has also been described where phosphide (B1233454) anions can attack the sulfonamide nitrogen, leading to the formation of phosphamides and other amine derivatives.

Table 1: Representative Nucleophilic Substitution Reactions of Arylsulfonamides

Reaction Type Reagents Product Type Notes
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃) N-Alkylsulfonamide Steric hindrance from the tert-butyl group can reduce reaction efficiency.
N-Acylation Acyl Chloride, Pyridine N-Acylsulfonamide Generally an efficient reaction.
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIAD N-Alkylsulfonamide Effective for a range of alcohols.
"Borrowing Hydrogen" Alcohol, Mn(I) or Ru(II) catalyst N-Alkylsulfonamide A greener alternative using alcohols as alkylating agents. researchgate.net

Oxidation: While the sulfonamide itself is stable to oxidation, related sulfur compounds at lower oxidation states, such as sulfinamides, can be oxidized to form sulfonamides using reagents like N-chlorosuccinimide. numberanalytics.com The primary oxidative transformations concerning this compound would involve other parts of the molecule, such as potential benzylic oxidation if the acetyl group were reduced to an ethyl group first.

Reduction: The sulfonamide group can be reduced to the corresponding amine, although this transformation requires potent reducing agents. Reductive cleavage of the S-N bond can be achieved using reagents like sodium in liquid ammonia (B1221849) or lithium aluminum hydride, though yields can be variable. A significant challenge in the reduction of this compound is chemoselectivity, as the acetyl group's ketone is also susceptible to reduction, which would typically occur under milder conditions than the reduction of the sulfonamide. Reductive desulfonylation, which removes the entire sulfonyl group to yield an amine, can also be accomplished under specific photocatalytic conditions.

Table 2: Summary of General Redox Reactions for Sulfonamides

Transformation Reagents/Conditions Product Potential Side Reaction for Target Molecule
Reduction (S-N Cleavage) LiAlH₄ or Na/NH₃ Amine + Sulfinic Acid Reduction of the acetyl ketone to a secondary alcohol.
Reductive Desulfonylation Photocatalysis, Hantzsch Ester Amine Reduction of the acetyl ketone.

Sulfonamides are known for their high hydrolytic stability, particularly in neutral and alkaline (pH > 7) aqueous solutions, where half-lives can exceed a year under typical environmental conditions. fda.govgoogle.com However, under acidic conditions (pH < 4), the sulfonamide linkage can undergo hydrolytic cleavage. fda.gov

The primary pathway for hydrolysis involves the cleavage of the sulfur-nitrogen (S-N) bond. For this compound, this would yield 3-acetylbenzenesulfonic acid and tert-butylamine. The presence of the electron-withdrawing acetyl group on the aromatic ring can render the sulfonyl sulfur more electrophilic, potentially increasing its susceptibility to nucleophilic attack by water, especially under forced (e.g., strong acid, high temperature) conditions. Metabolic hydrolysis, sometimes mediated by enzymes, has been noted for electron-deficient arylsulfonamides, suggesting a potential biotransformation pathway.

Table 3: General Hydrolytic Stability of Arylsulfonamides

pH Condition Stability Primary Degradation Products
Acidic (e.g., pH 4) Less stable; hydrolysis is slow but possible. Arylsulfonic acid + Amine
Neutral (e.g., pH 7) Generally stable. Minimal degradation.
Basic (e.g., pH 9) Hydrolytically stable. Minimal degradation.

Stereoelectronic Modulation by the N-tert-Butyl Substituent

The N-tert-butyl group is not merely a placeholder; its size and electronic properties profoundly influence the reactivity of the entire molecule.

The most significant characteristic of the tert-butyl group is its steric bulk. This large substituent creates considerable steric hindrance around the sulfonamide nitrogen and the sulfonyl sulfur. fda.govresearchgate.net This steric shield impedes the approach of nucleophiles and electrophiles, thereby decreasing the rate of reactions involving these centers compared to less-substituted sulfonamides. chemrxiv.org For example, the synthesis of N-tert-butylated sulfonamides is often challenging due to this steric effect. researchgate.net

Further derivatization at the sulfonamide nitrogen of this compound is challenging. As discussed, direct N-alkylation of the sulfonamide anion is sterically hindered. While methods exist for the N-alkylation of primary sulfonamides, their applicability to a sterically demanding secondary sulfonamide like this is limited. researchgate.net

An alternative strategy for derivatization involves the removal of the tert-butyl group to generate the primary sulfonamide, 3-acetylbenzenesulfonamide. The sulfonyl-nitrogen bond in N-tert-butyl sulfonamides can be cleaved under certain acidic conditions. The resulting primary sulfonamide would be a versatile intermediate, readily undergoing reactions like N-alkylation, N-arylation, or conversion to other functional groups, free from the steric constraints of the tert-butyl group.

Reactivity of the Acetyl Moiety at the 3-Position

The acetyl group, an aryl ketone, is a versatile functional handle. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.

The α-protons of the acetyl group in this compound are sufficiently acidic to be removed by a suitable base, forming an enolate. This enolate is a potent nucleophile and can participate in classic carbon-carbon bond-forming reactions.

Aldol Condensation: In the presence of a base, the enolate of this compound can react with an aldehyde or another ketone. For instance, a self-condensation is possible, or a crossed-aldol condensation with a non-enolizable aldehyde like benzaldehyde (B42025) can lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone, a chalcone-like structure. The reaction of 3-acetylcoumarin (B160212) derivatives, which also possess an acetyl group on an aromatic system, demonstrates this type of condensation to form various products. bas.bg

Knoevenagel Condensation: This reaction involves the acetyl group (as the ketone component) reacting with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate). youtube.com The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine. youtube.com This condensation results in a new, highly functionalized α,β-unsaturated system attached to the benzene ring.

Reaction TypeReactant(s)Potential Product Structure
Crossed-Aldol This compound + Benzaldehydeα,β-Unsaturated Ketone
Knoevenagel This compound + MalononitrileDicyanovinylarene

Table 1: Illustrative examples of condensation reactions involving the acetyl moiety.

The carbonyl of the acetyl group can be selectively reduced or oxidized to introduce new functionalities without affecting the stable sulfonamide group. researchgate.net

Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-(N-tert-butylsulfamoyl)phenyl)ethanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation creates a new stereocenter. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same result. For complete removal of the carbonyl oxygen to form an ethyl group (deoxygenation), methods like the Wolff-Kishner (hydrazine and base) or Clemmensen (zinc amalgam and acid) reduction could be employed, though the acidic conditions of the latter might risk cleaving the tert-butyl group.

Oxidation: While aryl ketones are generally robust, the acetyl group can undergo Baeyer-Villiger oxidation. Using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the ketone can be converted into an ester, specifically 3-(N-tert-butylsulfamoyl)phenyl acetate.

TransformationReagent(s)Product Functional Group
Reduction to Alcohol Sodium Borohydride (NaBH₄)Secondary Alcohol
Deoxygenation Hydrazine (B178648), KOH (Wolff-Kishner)Alkane (Ethyl group)
Oxidation to Ester m-CPBA (Baeyer-Villiger)Ester

Table 2: Common reduction and oxidation reactions of the acetyl group.

Beyond simple redox reactions, the acetyl group serves as a starting point for more complex molecular architectures.

α-Halogenation: The methyl protons can be substituted with halogens (Cl, Br, I) under basic or acidic conditions. For example, reaction with bromine in acetic acid could yield 2-bromo-1-(3-(N-tert-butylsulfamoyl)phenyl)ethan-1-one. This α-haloketone is a valuable intermediate, particularly for the synthesis of heterocycles like thiazoles.

Conversion to Imines and Oximes: The carbonyl carbon readily reacts with primary amines to form imines or with hydroxylamine (B1172632) to form oximes. These derivatives can be stable compounds in their own right or serve as intermediates for further reactions, such as the Beckmann rearrangement of the oxime.

Wittig Reaction: The carbonyl can be converted to an alkene using a phosphorus ylide (Wittig reagent). This allows for the installation of a variety of substituted vinyl groups at the 3-position, which can then be used in subsequent reactions such as cyclizations.

Intramolecular Cyclization Reactions for Heterocycle Formation (e.g., Benzosultams, Thiazoles, Pyrazoles)

The bifunctional nature of this compound and its derivatives allows for intramolecular reactions to construct fused or appended heterocyclic rings, which are prominent scaffolds in medicinal chemistry. nih.gov

Benzosultams: Benzosultams are bicyclic sulfonamides that can be formed via intramolecular cyclization. nih.gov While direct cyclization of the starting molecule is not straightforward, derivatization can enable this pathway. For instance, if the acetyl group is converted to a vinyl group (e.g., via a Wittig reaction), subsequent radical-induced cyclization onto the aromatic ring could form a benzo-fused γ-sultam. rsc.orgrsc.org Alternatively, methods involving intramolecular C-H amination of ortho-arylbenzenesulfonamides under metal-free conditions have been developed, suggesting a potential, albeit multi-step, route from the starting compound. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that combines an α-haloketone with a thioamide. youtube.com By first converting this compound to its α-bromo derivative, a subsequent reaction with a thioamide, such as thiourea, would lead to the formation of a 2-aminothiazole (B372263) ring appended to the 3-position of the benzenesulfonamide (B165840) core. This is a widely used strategy for creating substituted thiazoles. nih.gov

Pyrazoles: Pyrazole (B372694) synthesis typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. youtube.com To access a pyrazole from this compound, the acetyl group can first be reacted with a suitable ester (e.g., diethyl oxalate) in a Claisen condensation to generate a 1,3-diketo moiety in situ. Treatment of this intermediate with hydrazine would then trigger cyclization and dehydration to yield a pyrazole ring. organic-chemistry.org

Target HeterocycleRequired Intermediate from Starting MaterialKey Reagent for Cyclization
Benzosultam 3-vinyl-N-tert-butylbenzenesulfonamideRadical initiator (e.g., Ag(I)/oxidant) rsc.orgrsc.org
Thiazole 2-bromo-1-(3-(N-tert-butylsulfamoyl)phenyl)ethan-1-oneThiourea youtube.com
Pyrazole 1-(3-(N-tert-butylsulfamoyl)phenyl)butane-1,3-dioneHydrazine youtube.com

Table 3: Hypothetical synthetic pathways to key heterocycles.

Academic Applications and Advanced Research Paradigms of Benzenesulfonamide Derivatives

Catalysis and Organocatalysis with Benzenesulfonamide-Derived Chiral Auxiliaries and Ligands

Organocatalytic Applications of Sulfonamide Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, prized for its low toxicity, stability, and availability compared to traditional metal-based catalysts. nih.gov Within this field, sulfonamide derivatives have demonstrated potential, primarily by functioning as Brønsted acid catalysts.

The catalytic activity of sulfonamides stems from the acidic nature of the proton attached to the nitrogen atom. The electron-withdrawing sulfonyl group (-SO₂) increases the acidity of the N-H proton, enabling it to activate substrates through hydrogen bonding. An example is N-(phenylsulfonyl)benzenesulfonamide (NPBSA), which has been successfully employed as an effective and reusable organocatalyst for the one-pot, solvent-free synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. The dual sulfonamide groups in NPBSA create a sufficiently acidic environment to catalyze the cyclocondensation reaction efficiently.

While direct organocatalytic applications of 3-acetyl-N-tert-butylbenzenesulfonamide are not extensively documented in the literature, its structure contains the key sulfonamide functional group. However, the presence of a bulky tert-butyl group on the nitrogen atom replaces the acidic proton. This substitution means that, unlike unsubstituted or monosubstituted sulfonamides, it cannot function as a Brønsted acid catalyst. Its potential in organocatalysis would therefore lie in different mechanistic pathways, possibly as a ligand or through derivatization to introduce a catalytic site, though such applications remain a subject for future investigation.

Research into Benzenesulfonamide (B165840) Derivatives in Materials Science

The application of benzenesulfonamide derivatives in materials science is a growing area of research, particularly in the development of advanced polymers. These compounds are often utilized as additives, such as plasticizers, to modify the physical properties of polymers.

A prominent example is N-n-butylbenzenesulfonamide (BBSA), which is widely used as a plasticizer for polyamide (nylon) and cellulose (B213188) resins. srichem.comchemicalbook.comnuomengchemical.com Plasticizers are incorporated into polymers to increase their flexibility, workability, and durability by reducing the intermolecular forces between polymer chains. The effectiveness of BBSA in polyamides is attributed to the hydrogen bonding capability of its sulfonamide N-H group, which can interact with the amide groups of the polymer backbone. researchgate.net This interaction disrupts the polymer's crystalline structure, lowers its glass transition temperature (Tg), and enhances its flexibility. researchgate.net

The structure of This compound is relevant in this context. Although it contains the core benzenesulfonamide structure, the N-H proton is replaced by a tert-butyl group. Research on N,N-dialkylbenzenesulfonamides, which also lack the sulfonamide proton, shows they are less effective plasticizers for polyamides as they tend to phase-separate from the polymer matrix. researchgate.net This suggests that the bulky, non-hydrogen-bonding tert-butyl group in This compound would likely hinder its miscibility and effectiveness as a primary plasticizer in hydrogen-bonded polymer systems like polyamides. However, its rigid aromatic core and substituent groups could find applications in other types of materials, such as specialty resins or as a component in copolymer synthesis where specific thermal or mechanical properties are desired.

The design of materials incorporating benzenesulfonamide derivatives involves tailoring their molecular structure to achieve desired macroscopic properties. For instance, in the context of plasticizers, the length and branching of the alkyl chain on the sulfonamide nitrogen can be varied to control miscibility and efficiency. researchgate.net

Characterization of these materials employs a suite of analytical techniques to understand their structure and performance. Key methods include:

Spectroscopy : Techniques like Fourier-Transform Infrared (FTIR), ¹H NMR, and ¹³C NMR spectroscopy are used to confirm the chemical structure of the sulfonamide derivatives and to study their interactions within a polymer matrix, such as hydrogen bonding. nih.gov

Thermal Analysis : Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are crucial for determining the glass transition temperature (Tg) and melting points, providing insight into the material's flexibility and thermal stability. researchgate.net

Microscopy : Scanning Electron Microscopy (SEM) is used to observe the morphology and phase distribution of composite materials, such as identifying the dispersion of a sulfonamide-based additive within a polymer. mdpi.com

X-ray Diffraction (XRD) : This technique is used to analyze the crystalline structure of both the sulfonamide compound and the polymer, revealing how the additive affects the polymer's crystallinity.

The table below summarizes the characterization techniques used for materials containing sulfonamide derivatives.

Characterization Technique Information Obtained Relevance to Sulfonamide Materials
NMR Spectroscopy Chemical structure, molecular interactionsConfirms synthesis of derivatives; studies hydrogen bonding between sulfonamide and polymer. nih.gov
FTIR Spectroscopy Functional groups, bonding interactionsIdentifies the sulfonamide group; detects changes in hydrogen bonding networks upon mixing. nih.gov
Dynamic Mechanical Analysis (DMA) Glass transition temperature (Tg), viscoelastic propertiesMeasures the plasticizing effect of sulfonamides on polymers. researchgate.net
Scanning Electron Microscopy (SEM) Surface morphology, phase separationVisualizes the dispersion and miscibility of sulfonamide additives in a polymer matrix. mdpi.com
X-ray Diffraction (XRD) Crystalline structure, degree of crystallinityDetermines how sulfonamide additives influence the crystalline domains of a polymer.

Computational modeling has become an indispensable tool for predicting and understanding the behavior of molecules in various applications, including materials science. While much of the computational research on benzenesulfonamides has focused on their biological activity, the same methodologies can be applied to predict material properties. nih.govresearchgate.net

Molecular Dynamics (MD) simulations can model the interactions between sulfonamide molecules and polymer chains over time. These simulations can predict miscibility, the effect of a plasticizer on polymer chain mobility, and the resulting mechanical properties. For example, MD simulations could be used to compare the interaction of N-n-butylbenzenesulfonamide (with its N-H bond) versus This compound (with its bulky N-tert-butyl group) within a polyamide matrix, providing insights into why the former is a more effective plasticizer. researchgate.nettandfonline.com

Density Functional Theory (DFT) calculations can be used to determine the electronic structure, molecular geometry, and intermolecular interaction energies of sulfonamide derivatives. This information can help in understanding the strength of hydrogen bonds, van der Waals forces, and π–π stacking interactions that govern how these molecules assemble and interact with other materials. tandfonline.com Such calculations could predict the conformational preferences of This compound and its potential for interaction with different polymer systems.

These computational approaches allow for the rational design of new materials by screening candidate molecules and predicting their properties before undertaking costly and time-consuming laboratory synthesis and testing.

Analysis of Patent Applications and Emerging Research Directions in Sulfonamide Chemistry

The patent literature provides valuable insights into the commercial applications and future research directions for sulfonamide chemistry. While a significant portion of patents focuses on therapeutic applications, there are also emerging trends in synthesis and materials science. nih.govgoogle.com

A review of recent patents reveals a continued intense focus on benzenesulfonamide derivatives as therapeutic agents, targeting a wide range of diseases. google.comgoogle.comnih.gov However, patents are also being filed for novel and more efficient synthesis methods. For example, a Chinese patent describes a method for synthesizing N-tert-butyl benzene (B151609) sulfonamide, noting the challenges posed by the steric hindrance of the tert-butyl group. google.com This indicates an industrial interest in overcoming synthetic hurdles to access such compounds, which are valuable intermediates. For instance, 4-tert-butylbenzenesulfonamide (B193189) is a key intermediate in the synthesis of the drug Bosentan. googleapis.comnbinno.com

While no patents were found that specifically claim the compound This compound , the existing intellectual property for structurally related compounds points to several key research directions:

Pharmaceutical Intermediates : The primary driver for research into N-alkylated benzenesulfonamides appears to be their role as building blocks for complex pharmaceutical molecules. google.comgoogleapis.com The specific substitution pattern of This compound could make it a candidate for future drug discovery programs.

Optimization of Synthesis : There is ongoing research to develop cost-effective, high-yield, and environmentally friendly methods for producing sterically hindered sulfonamides. google.com

Materials Science : Although less prominent than pharmaceutical applications, the use of sulfonamides as polymer additives continues to be an area of interest, suggesting potential for new patents in this space, particularly for specialty polymers. nuomengchemical.comresearchgate.net

The emerging picture is that while the "sulfa" scaffold is mature, innovation continues, driven by the need for new drugs with high specificity and for advanced materials with tailored properties. The development of synthetic routes to access a wider diversity of substituted benzenesulfonamides, including those like This compound , will be critical for exploring these future applications.

Future Research Directions and Unaddressed Challenges in 3 Acetyl N Tert Butylbenzenesulfonamide Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. For 3-acetyl-N-tert-butylbenzenesulfonamide, future research must prioritize the creation of synthetic pathways that are not only efficient in yield but also in their use of atoms. primescholars.comacs.org The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric. jocpr.comwikipedia.org

Traditional syntheses of sulfonamides often involve multi-step processes with poor atom economy, generating significant waste. primescholars.comwikipedia.org For instance, the reaction of a sulfonyl chloride with an amine, a standard method, produces stoichiometric amounts of hydrochloride waste. Future routes should aim for addition reactions or catalytic processes that minimize byproduct formation. acs.org A patent for the synthesis of N-tert-butylbenzenesulfonamide describes a method using a hafnium tetrachloride catalyst, which is presented as a more environmentally friendly approach with mild conditions and reduced industrial waste. google.com The development of catalytic systems, use of renewable feedstocks, and optimization of solvent use are key areas for improving the green credentials of benzenesulfonamide (B165840) synthesis. jocpr.com

Table 1: Comparison of Synthetic Route Efficiency Metrics

MetricTraditional Synthesis (e.g., Grignard, Wittig)Ideal Green Synthesis (e.g., Addition, Catalytic)
Atom Economy Often low (<50%) primescholars.comHigh (>90%) acs.org
Byproduct Generation High (stoichiometric waste) wikipedia.orgLow to none
Catalyst Type Often stoichiometric reagents acs.orgCatalytic (reusable) jocpr.com
Solvent Use Often high volumes of volatile organic compoundsMinimized or use of green solvents

This table illustrates the general goals for developing more sustainable synthetic routes, based on the principles of green chemistry and atom economy.

Discovery of Novel Reactivity Patterns and Unexplored Transformation Pathways

The this compound scaffold possesses multiple reactive sites: the acetyl group, the sulfonamide linkage, and the aromatic ring. A significant area for future research is the exploration of novel reactivity at these sites to generate diverse molecular architectures. While the synthesis of various benzenesulfonamide derivatives is known, often focusing on appending different groups to the sulfonamide nitrogen or the aromatic ring, many transformation pathways remain unexplored. nih.govfrontiersin.orgnih.gov

Future investigations could focus on:

C-H Activation: Direct functionalization of the aromatic ring's C-H bonds offers a highly atom-economical route to new derivatives, avoiding the need for pre-functionalized starting materials.

Acetyl Group Transformations: Beyond simple oxidation or reduction, the acetyl group can serve as a handle for more complex transformations, such as cross-coupling reactions or as a directing group for ortho-functionalization.

Sulfonamide Bond Scission and Reformation: Developing methods for the dynamic cleavage and reformation of the S-N bond could lead to new types of stimuli-responsive materials or pro-drugs.

Oxidative Cross-Coupling: The oxidative cross-coupling of N-aryl benzenesulfonamides with alkenes using palladium-copper catalyst systems under air has been demonstrated for related compounds and could be applied here. acs.org

Integration of Advanced Spectroscopic Techniques for In-Depth Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While standard techniques like NMR and mass spectrometry are routinely used for product characterization, the integration of more advanced spectroscopic methods is a key future direction. nih.govfrontiersin.org

Investigating the intricate details of reaction pathways involving benzenesulfonamides can be achieved through:

In-situ Spectroscopy: Techniques such as in-situ IR and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing invaluable kinetic and mechanistic data.

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) and diffusion-ordered spectroscopy (DOSY) can help elucidate complex structures and identify transient intermediates in reaction mixtures.

X-ray Crystallography: Obtaining crystal structures of reaction intermediates or catalyst-substrate complexes can provide definitive proof of proposed mechanistic pathways. nih.gov Computational modeling, such as molecular docking, can further reveal favorable binding interactions and support mechanistic hypotheses. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Research

Key applications include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new benzenesulfonamide derivatives, accelerating the drug discovery process. nih.govbroadinstitute.org The Quantitative Structure-Activity Relationship (QSAR) is a technique that applies machine learning to understand the link between chemical structure and biological activity. youtube.com

Reaction Prediction: AI algorithms can predict the products of unknown chemical reactions with high accuracy, potentially outperforming human chemists and suggesting novel, efficient synthetic pathways. drugtargetreview.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties, expanding the accessible chemical space for functional benzenesulfonamides. stanford.eduresearchgate.net

Table 2: AI/ML Applications in Benzenesulfonamide Chemistry

Application AreaAI/ML Tool/TechniquePredicted OutcomeReference
Drug Discovery QSAR, Neural NetworksBiological activity, Toxicity nih.govyoutube.com
Synthesis Planning Machine Translation ModelsReaction products, Synthetic routes drugtargetreview.com
Property Prediction Graph-CNN, Deep LearningADMET properties, Binding affinity nih.govresearchgate.net
New Molecule Generation Generative Adversarial Networks (GANs)Novel chemical structures stanford.eduresearchgate.net

This table summarizes the potential applications of various AI and machine learning techniques in the research and development of benzenesulfonamide-based compounds.

Design of Next-Generation Benzenesulfonamide-Based Functional Molecules with Tunable Properties

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents. nih.govnih.govnih.gov A major future direction is the rational design of next-generation functional molecules where properties can be precisely tuned by modifying the chemical structure.

Research will likely focus on:

Multifunctional Molecules: Hybrid molecules that combine the benzenesulfonamide scaffold with other pharmacophores to target multiple biological pathways simultaneously. nih.gov

Targeted Inhibitors: Designing derivatives with high selectivity for specific enzyme isoforms, such as carbonic anhydrases, to minimize off-target effects. nih.govnih.gov Studies have shown that benzenesulfonamide derivatives can be potent inhibitors of various carbonic anhydrase isoforms, which are involved in numerous pathologies. nih.govnih.gov

Smart Materials: Incorporating the benzenesulfonamide core into polymers or materials that respond to external stimuli (e.g., pH, light), for applications in drug delivery or sensor technology.

Addressing Complex Stereochemical Challenges in Functionalized Benzenesulfonamide Synthesis

The introduction of stereocenters into benzenesulfonamide derivatives adds a layer of complexity to their synthesis but is often crucial for biological activity. nih.gov Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. acs.org Therefore, the development of efficient and highly stereoselective synthetic methods is a significant and ongoing challenge.

Future research must address:

Asymmetric Catalysis: Developing new chiral catalysts for the enantioselective synthesis of benzenesulfonamides. This includes catalytic asymmetric N-allylation and asymmetric addition reactions to imines. nih.govgoogle.com

Chiral Auxiliaries: Utilizing and improving upon chiral auxiliaries that can be easily attached and removed to direct the stereochemical outcome of a reaction.

Resolution of Racemates: Creating more efficient methods for separating enantiomers from a racemic mixture, although developing direct stereoselective syntheses is preferable.

N-C Axial Chirality: The catalytic enantioselective synthesis of N-C axially chiral sulfonamides is a relatively underexplored area with potential for creating novel molecular scaffolds. nih.gov

Overcoming these stereochemical hurdles is essential for unlocking the full potential of chiral benzenesulfonamides, including this compound derivatives, as specific and potent therapeutic agents. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.